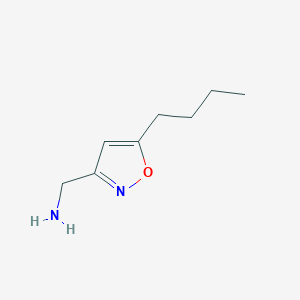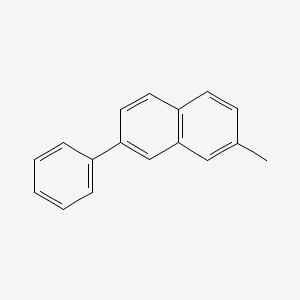
1-phenylbut-3-en-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-phenylbut-3-en-2-amine is an organic compound that features both an amino group and a phenyl group attached to a butene backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenylbut-3-en-2-amine typically involves the reaction of 4-phenyl-1-butene with an amine source under specific conditions. One common method is the reductive amination of 4-phenyl-1-butene using ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
化学反应分析
Types of Reactions
1-phenylbut-3-en-2-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The double bond in the butene backbone can be reduced to form saturated amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halides, which can then be substituted with other nucleophiles.
Major Products
The major products formed from these reactions include imines, nitriles, saturated amines, and various substituted derivatives depending on the reagents and conditions used.
科学研究应用
1-phenylbut-3-en-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用机制
The mechanism of action of 1-phenylbut-3-en-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
相似化合物的比较
Similar Compounds
(RS)-3-Amino-4-phenyl-1-butanol: Similar structure but with a hydroxyl group instead of a double bond.
(RS)-3-Amino-4-phenyl-1-butanoic acid: Contains a carboxyl group instead of a double bond.
(RS)-3-Amino-4-phenyl-1-butylamine: Saturated version with an additional amino group.
Uniqueness
1-phenylbut-3-en-2-amine is unique due to the presence of both an amino group and a phenyl group attached to a butene backbone. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from similar compounds.
属性
分子式 |
C10H13N |
|---|---|
分子量 |
147.22 g/mol |
IUPAC 名称 |
1-phenylbut-3-en-2-amine |
InChI |
InChI=1S/C10H13N/c1-2-10(11)8-9-6-4-3-5-7-9/h2-7,10H,1,8,11H2 |
InChI 键 |
VMJWVSPIJCGVHQ-UHFFFAOYSA-N |
规范 SMILES |
C=CC(CC1=CC=CC=C1)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[12-[(2-Hydroxyphenyl)methylamino]dodecylamino]methyl]phenol](/img/structure/B8762518.png)

![4-Amino-7-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B8762523.png)





![5-Chloro-3-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B8762550.png)


